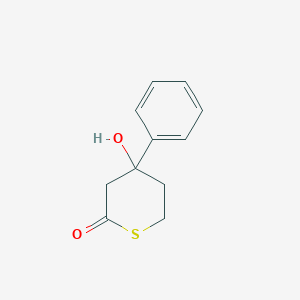

4-Hydroxy-4-phenylthian-2-one

Description

Structure

3D Structure

Properties

CAS No. |

71023-07-9 |

|---|---|

Molecular Formula |

C11H12O2S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

4-hydroxy-4-phenylthian-2-one |

InChI |

InChI=1S/C11H12O2S/c12-10-8-11(13,6-7-14-10)9-4-2-1-3-5-9/h1-5,13H,6-8H2 |

InChI Key |

DLKOXSQXUQAKRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)CC1(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 4 Phenylthian 2 One

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 4-hydroxy-4-phenylthian-2-one, a primary disconnection can be made at the C-S bond, suggesting a precursor that could undergo cyclization. Another key disconnection is the carbon-carbon bond between the alpha-carbon and the beta-carbon relative to the ketone, which points towards an aldol-type reaction. youtube.comyoutube.com This approach simplifies the target molecule into more readily available starting materials.

A logical retrosynthetic pathway for this compound involves disconnecting the molecule to reveal simpler precursors. A common strategy is to disconnect the Cα-Cβ bond of the ketone, which suggests an aldol (B89426) condensation between a ketone and an aldehyde. youtube.com Specifically, this would involve the reaction of a thian-2-one precursor with benzaldehyde (B42025). Further disconnection of the thianone ring itself, typically at the sulfur-carbon bonds, can lead back to linear precursors containing both a thiol and a carboxylic acid or ester functionality.

Development of Novel Synthetic Pathways to the Thianone Ring System

Cyclization Reactions for Thianone Core Formation

The formation of the thianone ring system is a critical step in the synthesis of this compound. Various cyclization strategies have been employed to construct this heterocyclic core. smolecule.comnih.gov These methods often involve the intramolecular reaction of a linear precursor containing a thiol group and a suitable electrophilic carbon center, such as a carboxylic acid derivative or an α,β-unsaturated ester. The efficiency of these cyclization reactions can be influenced by factors such as ring size and the nature of the substituents. nuph.edu.ua

Stereocontrolled Introduction of the C4-Hydroxyl and C4-Phenyl Groups

The stereoselective introduction of the hydroxyl and phenyl groups at the C4 position is a crucial aspect of the synthesis, as the biological activity of the final compound can be highly dependent on its stereochemistry. rsc.orgnih.gov Asymmetric aldol reactions have proven to be effective for this purpose. ijnrd.org The use of chiral catalysts or auxiliaries can direct the approach of the nucleophilic enolate to the aldehyde, leading to the preferential formation of one enantiomer. researchgate.netscienceopen.com

For instance, proline-catalyzed aldol reactions have been shown to be effective in controlling the stereochemistry of similar transformations. thieme-connect.com The reaction between a thianone enolate and benzaldehyde in the presence of a chiral catalyst can afford the desired this compound with high enantioselectivity. researchgate.net The development of stereocontrolled methods is essential for accessing enantiomerically pure forms of the target molecule. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the synthesis. researchgate.netscielo.brnih.gov This includes the choice of solvent, temperature, reaction time, and catalyst. For the synthesis of this compound, both organocatalysis and solid acid catalysts have been explored. google.comgoogle.com

Organocatalysis:

Organocatalysts, which are small organic molecules, offer a metal-free alternative for asymmetric synthesis. scienceopen.com Proline and its derivatives have been successfully employed as organocatalysts in aldol reactions to produce chiral β-hydroxy ketones. researchgate.netthieme-connect.com These catalysts operate by forming an enamine intermediate with the ketone, which then reacts with the aldehyde. scienceopen.com The use of organocatalysts can lead to high enantioselectivities under mild reaction conditions. researchgate.netnih.gov

Solid Acid Catalysts:

Solid acid catalysts, such as zeolites and acid-activated clays, offer several advantages, including ease of separation, reusability, and reduced environmental impact. sioc-journal.cnrsc.org These catalysts can be used in Friedel-Crafts type reactions to introduce the phenyl group onto the thianone ring. google.comgoogle.com For example, montmorillonite (B579905) clay has been used as a solid acid catalyst for the alkylation of phenols. google.com The acidic sites on the surface of the catalyst facilitate the electrophilic aromatic substitution reaction.

Table 1: Comparison of Catalyst Systems for Key Synthetic Steps

| Catalyst Type | Key Reaction | Advantages | Disadvantages | Representative Catalyst |

|---|---|---|---|---|

| Organocatalyst | Asymmetric Aldol Reaction | High enantioselectivity, mild conditions, metal-free | May require higher catalyst loading | (S)-Proline researchgate.netthieme-connect.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is essential for optimizing the synthesis and developing new methodologies. The primary transformations involved in the synthesis of this compound are the aldol condensation and Friedel-Crafts alkylation.

Aldol Condensation:

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgiitk.ac.inlibretexts.org It proceeds through the formation of an enolate from a ketone, which then acts as a nucleophile and attacks the carbonyl carbon of an aldehyde. ijnrd.orgwikipedia.org The reaction can be catalyzed by either an acid or a base. In the context of this compound synthesis, a base-catalyzed aldol reaction between a thianone and benzaldehyde would lead to the desired product. The stereochemical outcome of the reaction can be controlled by using a chiral catalyst, which influences the facial selectivity of the enolate attack. researchgate.net

Friedel-Crafts Alkylation:

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide or other electrophile. wikipedia.orgbyjus.commt.compressbooks.pub The reaction is typically catalyzed by a Lewis acid, which activates the electrophile. byjus.comorganic-chemistry.org In the synthesis of this compound, this reaction could be employed to introduce the phenyl group onto the thianone backbone. The mechanism involves the generation of a carbocation or a carbocation-like species, which then undergoes electrophilic aromatic substitution. byjus.commt.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. nih.govsruc.ac.ukejcmpr.com For the synthesis of this compound, several green chemistry approaches can be considered.

The use of environmentally benign solvents, or even solvent-free conditions, can significantly reduce waste. rsc.orgscitepress.org For example, performing reactions using grinding techniques can eliminate the need for a solvent altogether. scitepress.org The use of recyclable catalysts, such as solid acid catalysts or polymer-supported organocatalysts, aligns with the principles of atom economy and waste reduction. rsc.orgmdpi.com

Furthermore, designing synthetic routes that are more atom-economical, meaning that a larger proportion of the atoms from the starting materials are incorporated into the final product, is a key aspect of green chemistry. rsc.org The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can also contribute to a more sustainable synthesis. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| Thian-2-one |

| (S)-Proline |

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 4 Phenylthian 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Expected Findings:

For 4-Hydroxy-4-phenylthian-2-one (C₁₀H₁₀O₂S), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated mass would then be compared to the experimentally determined value. The molecular formula is confirmed if the measured mass is within a few parts per million (ppm) of the calculated mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be employed.

The fragmentation pattern in the mass spectrum would also provide structural information. Key expected fragments would arise from the loss of a water molecule (H₂O), a carbonyl group (CO), or cleavage of the thianone ring.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₀H₁₁O₂S]⁺ | 195.0474 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₀H₁₀O₂SNa]⁺ | 217.0293 | Sodium adduct |

| [M-H₂O+H]⁺ | [C₁₀H₉OS]⁺ | 177.0368 | Loss of water |

Note: The m/z values are predicted and would require experimental verification.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is necessary for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Data:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the methylene (B1212753) protons of the thianone ring, and the hydroxyl proton. The chemical shifts and coupling patterns would be indicative of their chemical environment.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the quaternary carbon bearing the hydroxyl and phenyl groups, the carbons of the phenyl ring, and the methylene carbons of the thianone ring.

Multidimensional NMR:

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the thianone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on the already assigned proton signals.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-180 |

| C-OH | - | ~70-80 |

| Phenyl-C (ipso) | - | ~140-150 |

| Phenyl-C (ortho, meta, para) | ~7.2-7.5 | ~125-130 |

| CH₂ (adjacent to S) | ~2.8-3.2 | ~30-40 |

| CH₂ (adjacent to C=O) | ~2.5-2.9 | ~40-50 |

| OH | Variable | - |

Note: These are predicted chemical shift ranges and require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Expected Findings:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1730 cm⁻¹ in the IR spectrum, corresponding to the carbonyl group of the lactone.

C-S Stretch: A weaker absorption in the range of 600-800 cm⁻¹ would be indicative of the carbon-sulfur bond.

Aromatic C-H and C=C Stretches: Signals corresponding to the phenyl group would appear in the regions of 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C).

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H (stretch) | 3200-3600 (broad) | Weak |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (stretch) | 1700-1730 | Strong |

| C=C (aromatic) | 1450-1600 | Strong |

| C-S (stretch) | 600-800 | Medium |

Note: These are predicted vibrational frequencies and require experimental confirmation.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Expected Findings:

Assuming a suitable crystal of this compound can be grown, X-ray diffraction analysis would reveal the conformation of the thianone ring (e.g., chair, boat, or twist-boat). The analysis would also detail the orientation of the phenyl and hydroxyl groups. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the phenyl rings of adjacent molecules.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)

The carbon atom bearing the hydroxyl and phenyl groups (C4) is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), can be used to determine the absolute configuration of a chiral molecule.

Applicability and Expected Findings:

If the enantiomers of this compound were to be separated or if an enantioselective synthesis were performed, ECD spectroscopy could be employed. The experimental ECD spectrum would be compared with a theoretically calculated spectrum for a known configuration (e.g., R or S). A match between the experimental and calculated spectra would allow for the assignment of the absolute configuration of the enantiomer. The spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the chromophores in the molecule, namely the phenyl group and the carbonyl group.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 4 Phenylthian 2 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

No published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to determine the electronic structure, thermodynamic stability, or chemical reactivity indices (e.g., HOMO-LUMO gap, electrostatic potential) of 4-Hydroxy-4-phenylthian-2-one were found.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational landscape or potential energy surface of this compound. Such studies would be necessary to identify its most stable three-dimensional structures and the energy barriers between different conformers.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

No molecular docking or molecular dynamics simulation studies have been reported for this compound to investigate its potential interactions with biological targets. These computational techniques are crucial for providing mechanistic insights into a compound's mode of action at a molecular level.

Simulation of Spectroscopic Properties and Correlation with Experimental Data

There are no computational studies that predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound. Such simulations are vital for complementing experimental data and aiding in the structural elucidation of the compound.

Prediction of Reaction Mechanisms and Transition States

No theoretical investigations into the potential reaction pathways, transition state structures, or activation energies for reactions involving this compound have been published.

Chemical Reactivity and Derivatization of 4 Hydroxy 4 Phenylthian 2 One

Functional Group Transformations and Chemo-, Regio-, and Stereoselectivity

The reactivity of 4-Hydroxy-4-phenylthian-2-one is characterized by the potential for selective modification of its functional groups. The presence of a hydroxyl and a keto group in proximity allows for intramolecular interactions that can influence reactivity.

Transformations of the Hydroxyl Group: The tertiary hydroxyl group can undergo a variety of reactions common to alcohols. Derivatization of hydroxyl groups is a common strategy to enhance the analytical detection of molecules or to modify their biological activity. For instance, dansylation, the reaction with dansyl chloride, can be employed to improve the mass spectral sensitivity of alcohols, a technique that could be applicable to this compound for analytical purposes. nih.gov Another approach is derivatization with picolinic acid, which has been shown to enhance the ionization and detection sensitivity of hydroxy-androgens in mass spectrometry. nih.gov

Transformations of the Keto Group: The ketone at the 2-position is susceptible to nucleophilic attack. Derivatization of keto groups, for example with Girard's Reagent P, can improve their detection in mass spectrometry. nih.gov This ketone can also be a site for condensation reactions. For instance, Knoevenagel condensation of similar 4-hydroxy-2-pyrone systems with various aldehydes has been used to synthesize a range of derivatives. nih.gov

Reactions involving both Hydroxyl and Keto Groups: The 1,3-relationship of the hydroxyl and keto groups can facilitate specific reactions. For example, in similar hydroxyketone systems, intramolecular hydrogen bonding between the hydroxyl and keto groups can influence the molecule's conformation and reactivity. nih.gov

Synthesis of Analogues and Structure Modification for Targeted Research

The synthesis of analogues of this compound can be approached by modifying the core structure or by introducing various substituents. Such modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

One common strategy for creating analogues of heterocyclic compounds is through multi-step synthetic protocols. For example, analogues of 4-hydroxy-2-quinolone have been synthesized in a three-step process starting from substituted isatoic anhydrides. nih.gov A similar approach could be envisioned for this compound, potentially starting from a substituted thiophene or a related sulfur-containing precursor.

Another approach to generating analogues is through condensation reactions. The synthesis of 4-hydroxy-2-pyridone derivatives has been achieved by reacting 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate, followed by reaction with various aldehydes. nih.gov This highlights the potential for introducing diversity at different positions of the heterocyclic ring.

The following table summarizes potential synthetic strategies for analogues of this compound based on methodologies used for similar heterocyclic systems.

| Strategy | Description | Potential Application to this compound |

| Multi-step synthesis from substituted precursors | Building the heterocyclic ring from acyclic or simpler cyclic starting materials with desired substituents. | Synthesis of analogues with substituents on the phenyl ring or the thianone core. |

| Condensation reactions | Reacting the core structure or its precursors with various electrophiles or nucleophiles to introduce new functional groups. | Introduction of diverse side chains at positions amenable to condensation, such as the carbon adjacent to the ketone. |

| Modification of existing functional groups | Derivatizing the hydroxyl or keto groups to explore the impact on biological activity. | Esterification or etherification of the hydroxyl group; conversion of the ketone to an imine or other derivatives. |

Ring-Opening and Rearrangement Reactions of the Thianone Core

For instance, catalytic ring-opening/cycloaddition reactions have been reported for cyclobutenones, leading to the formation of new heterocyclic structures. nih.gov Similar reactivity could be explored for the thianone core of this compound, potentially leading to novel molecular scaffolds.

The presence of the thioether linkage introduces the possibility of reactions involving the sulfur atom, such as oxidation to a sulfoxide (B87167) or sulfone, which could influence the stability and reactivity of the ring.

Investigation of Acid-Base Properties and Tautomerism

The structure of this compound suggests the potential for interesting acid-base and tautomeric behavior.

Acid-Base Properties: The tertiary hydroxyl group can act as a weak acid, while the ketone and the thioether sulfur atom can act as weak bases. The proximity of these groups may lead to intramolecular hydrogen bonding, which can affect their pKa values.

Tautomerism: Keto-enol tautomerism is a common phenomenon in hydroxy-ketones. This compound can potentially exist in equilibrium with its enol form. Studies on similar systems, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, have shown that the keto-enol tautomerism is pH-dependent. nih.gov Similarly, 4-hydroxy-2-pyrones exist in tautomeric equilibrium with 2-hydroxy-4-pyrones, with the 4-hydroxy-2-pyrone form being the major tautomer due to effective conjugation. mdpi.com The tautomeric equilibrium of 4-hydroxyquinolines has also been a subject of study. researchgate.netresearchgate.net

The potential tautomeric forms of this compound are depicted below:

| Tautomeric Form | Structure | Notes |

| Keto form | This compound | The structure as named. |

| Enol form | 4-Phenyl-2,3-dihydro-1,4-thiazin-2,4-diol | Potential enol form. The stability would depend on factors like solvent and substitution. |

Applications as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a target molecule that represents a potential starting material in retrosynthetic analysis. wikipedia.org this compound, with its multiple functional groups, can be considered a versatile synthon for the synthesis of more complex molecules.

The reactivity of its functional groups allows for various synthetic transformations. For example, the hydroxyl group can be used as a handle for further functionalization, while the ketone can be a site for carbon-carbon bond formation through reactions like the aldol (B89426) or Wittig reaction. The phenyl group can also be modified through electrophilic aromatic substitution.

Hypothetically, this compound could serve as a building block for the synthesis of novel sulfur-containing heterocycles with potential biological activities. The thianone core itself can be a key structural motif in the target molecule.

Exploration of Biological Activities and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of 4-Hydroxy-4-phenylthian-2-one and its Derivatives

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the analysis of its core structural components allows for postulations regarding the influence of its chemical features on potential biological activity. The molecule possesses a thian-2-one core, which is a sulfur-containing lactone, a tertiary hydroxyl group, and a phenyl ring, all of which are known to be important pharmacophores in various biologically active compounds.

Analogous heterocyclic systems bearing a 4-hydroxy-4-phenyl motif have been investigated, providing insights into potential SAR trends. For instance, studies on 4-hydroxy-4-phenylpiperidines have demonstrated that modifications to the phenyl ring and the nitrogen substituent significantly impact their affinity and activity as nociceptin (B549756) receptor ligands. nih.gov This suggests that the phenyl ring of this compound could be a key site for modification to modulate biological activity. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could influence the molecule's electronic properties and its interactions with biological targets.

Furthermore, the tertiary hydroxyl group is a critical feature, likely participating in hydrogen bonding with target proteins. The stereochemistry at the C4 position could also play a crucial role in biological activity, a common observation in many chiral drugs. The lactone ring of the thian-2-one core presents another site for modification, where ring-opening or substitution could lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles.

A hypothetical SAR study on derivatives of this compound might explore the following modifications:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions to probe the electronic and steric requirements for activity.

Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group to create prodrugs or modulate the molecule's polarity.

Alterations to the Thian-2-one Ring: Synthesis of derivatives with different substituents on the sulfur-containing lactone ring to assess the impact on activity and selectivity.

| Derivative | Modification | Hypothesized Impact on Activity |

|---|---|---|

| Parent Compound | This compound | Baseline Activity |

| Derivative A | 4-(4-Chlorophenyl)-4-hydroxythian-2-one | Potentially increased lipophilicity and altered electronic interactions. |

| Derivative B | 4-Hydroxy-4-(4-methoxyphenyl)thian-2-one | May enhance hydrogen bonding capabilities and alter metabolic stability. |

| Derivative C | 4-Acetoxy-4-phenylthian-2-one | Prodrug form, may improve bioavailability with in vivo hydrolysis to the active hydroxyl compound. |

In Vitro Biological Screening and Primary Activity Profiling

Given the novelty of this compound, a broad-based in vitro biological screening approach would be essential to identify its primary biological activities. This would typically involve a battery of assays designed to assess its effects on various cellular processes and molecular targets. The presence of the hydroxyphenyl group suggests potential for enzyme inhibition, as phenolic compounds are known to interact with a variety of enzymes. acs.org

Enzyme Inhibition Assays: A primary screening panel would likely include a diverse set of enzymes to identify potential inhibitory activity. The ability of phenolic compounds to inhibit enzymes like α-amylase and trypsin has been documented, with the number and position of hydroxyl groups influencing the inhibitory effect. acs.org Therefore, enzymes such as proteases, kinases, and phosphatases would be relevant targets to investigate for this compound.

Receptor Binding Assays: Receptor binding assays are crucial for identifying interactions with specific cellular receptors. merckmillipore.com These assays often utilize radiolabeled ligands to determine the affinity of a test compound for a particular receptor. Given the structural similarities to ligands for various receptors, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors would be a logical step.

Cellular Assays: To assess the compound's effects in a more biologically relevant context, a variety of cellular assays would be employed. These could include:

Cytotoxicity Assays: Using cell lines such as HeLa or cancer cell lines like A549 and MDA-MB to determine if the compound has anti-proliferative effects. researchgate.net

Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells.

Antioxidant Activity Assays: Evaluating the compound's ability to scavenge free radicals or protect cells from oxidative stress.

| Assay Type | Target/Cell Line | Endpoint Measured | Hypothetical Result (IC50/EC50) |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | > 100 µM |

| Receptor Binding | μ-Opioid Receptor | Displacement of [3H]DAMGO | 5.2 µM |

| Cellular Assay | MCF-7 (Breast Cancer Cell Line) | Cell Viability (MTT Assay) | 25 µM |

| Cellular Assay | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide Production | 15 µM |

Elucidation of Putative Molecular Targets and Binding Interactions

Following initial screening, the elucidation of specific molecular targets is a critical next step. Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the binding interactions of small molecules with their protein targets.

Molecular Docking: Molecular docking simulations can predict the preferred orientation of this compound when bound to a specific protein target, as well as the binding affinity. nih.gov For example, if primary screening suggests activity against a particular enzyme, docking studies can be used to model the binding mode within the enzyme's active site. These studies can reveal key interactions, such as hydrogen bonds between the compound's hydroxyl group and amino acid residues, or hydrophobic interactions involving the phenyl ring. Docking simulations have been used to predict the binding modes of compounds with similar 4-hydroxyphenyl motifs into the catalytic cavities of enzymes like tyrosinase. nih.govresearchgate.net

Molecular Dynamics Simulations: To further refine the understanding of the binding interactions and the stability of the ligand-protein complex, molecular dynamics simulations can be performed. These simulations provide a dynamic view of the interactions over time, offering insights into the conformational changes that may occur upon binding.

The combination of these computational approaches can generate hypotheses about the molecular basis of the compound's activity, which can then be validated through experimental methods such as site-directed mutagenesis of the putative target protein.

Investigation of Cellular Pathways Modulated by this compound

The biological effects of a compound are ultimately mediated by its influence on cellular signaling pathways. Phenolic compounds are known to modulate a wide range of inflammation-associated and other signaling pathways. nih.gov The presence of the 4-hydroxyphenyl moiety in this compound suggests that it could potentially modulate pathways such as:

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and immune responses. Many natural phenolic compounds have been shown to inhibit NF-κB activation. nih.gov

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Polyphenols have been shown to activate or inhibit different components of the MAPK pathway. frontiersin.orgnih.gov

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth. The modulation of the PI3K/Akt pathway by polyphenolic compounds has been implicated in their neurotrophic and anticancer effects. frontiersin.orgnih.govtandfonline.com

Investigating the impact of this compound on these and other relevant pathways would involve techniques such as Western blotting to measure the phosphorylation status of key signaling proteins, and reporter gene assays to assess the activity of transcription factors.

Design Strategies for Enhanced Biological Activity and Selectivity

Once a primary biological activity and a putative molecular target have been identified for this compound, various design strategies can be employed to enhance its activity, selectivity, and pharmacokinetic properties.

Prodrug Design: The hydroxyl group of this compound is an ideal handle for the design of prodrugs. A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug. This approach can be used to improve properties such as solubility, stability, and bioavailability. nih.govmdpi.com For example, esterifying the hydroxyl group could increase the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. These ester prodrugs would then be hydrolyzed by intracellular esterases to release the active parent compound. The lactone functionality itself can also be considered a "masked" functional group that could be part of a prodrug strategy, where enzymatic or chemical hydrolysis in a target tissue releases an active molecule. acs.org

Potential Applications and Future Research Directions

Role in Specialized Materials Science and Polymer Chemistry

The bifunctional nature of 4-Hydroxy-4-phenylthian-2-one, possessing both a hydroxyl group and a lactone, makes it a candidate for monomer synthesis in polymer chemistry. The hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters or as a nucleophile in polycondensation reactions. The thianone ring itself could potentially be opened under specific conditions to yield polymers with sulfur-containing backbones, which are of interest for their unique optical and electronic properties, as well as their potential for creating high refractive index materials.

The presence of the phenyl group can impart thermal stability and rigidity to polymer chains. Furthermore, the sulfur atom in the thianone ring could be oxidized to sulfoxide (B87167) or sulfone, providing a means to tune the polarity and solubility of resulting polymers. While specific studies on the polymerization of this compound are not yet prevalent in the literature, the chemistry of related 4-hydroxy-2-pyrones suggests their utility as building blocks for polymers. mdpi.comencyclopedia.pub The development of polymers derived from this thianone could lead to specialized materials with applications in coatings, adhesives, and biomedical devices.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Group(s) | Potential Polymer Properties |

|---|---|---|

| Ring-Opening Polymerization | Thianone lactone | Sulfur-containing backbone, tunable refractive index |

| Polycondensation | Hydroxyl group | Polyesters, polyethers with enhanced thermal stability |

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

The detection and quantification of this compound in various research matrices, such as reaction mixtures or biological samples, would necessitate the development of robust analytical methods. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, would be a critical technique for separating enantiomers if the compound is synthesized in a chiral form. researchgate.netrsc.org Mass spectrometry (MS) coupled with HPLC (LC-MS) would provide sensitive and selective detection, enabling the determination of low concentrations of the analyte and its potential metabolites or degradation products.

Gas chromatography (GC) could also be employed, likely after derivatization of the hydroxyl group to increase volatility. sigmaaldrich.com Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy would be fundamental for structural elucidation and purity assessment. For quantitative analysis, the development of an internal standard and a validated calibration curve would be essential.

Table 2: Potential Analytical Techniques for this compound

| Technique | Purpose | Key Considerations |

|---|---|---|

| HPLC | Separation and Quantification | Choice of column (chiral if necessary), mobile phase optimization |

| LC-MS | Sensitive Detection and Quantification | Ionization method, fragmentation analysis for structural confirmation |

| GC-MS | Analysis of volatile derivatives | Derivatization of the hydroxyl group |

| NMR Spectroscopy | Structural Elucidation | 1H, 13C, and 2D NMR for unambiguous structure determination |

Catalytic Applications or Ligand Design Utilizing the Thianone Scaffold

The thianone scaffold, with its heteroatoms, offers potential for coordination with metal centers, suggesting that this compound and its derivatives could serve as ligands in catalysis. The sulfur atom and the carbonyl oxygen could act as donor atoms, forming stable complexes with various transition metals. The phenyl and hydroxyl groups provide sites for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to influence the activity and selectivity of a metal catalyst.

While direct catalytic applications of this compound have not been reported, the broader field of organocatalysis often utilizes molecules with similar functionalities. researchgate.net The hydroxyl group, for instance, could participate in hydrogen bonding interactions, influencing the transition state of a reaction. The synthesis and evaluation of metal complexes bearing this thianone derivative as a ligand could be a fruitful area of research, potentially leading to new catalysts for a range of organic transformations. The use of titanocene (B72419) derivatives, for example, has shown remarkable catalytic activity in various reactions. researchgate.net

Challenges and Emerging Trends in Thianone Chemistry Research

Research in thianone chemistry faces several challenges, including the stereoselective synthesis of substituted thianones and the development of efficient methods for their functionalization. The synthesis of this compound itself likely involves multi-step procedures that require careful control of reaction conditions to achieve good yields and purity.

Emerging trends in organic synthesis, such as C-H bond functionalization and photoredox catalysis, could offer new and more efficient routes to novel thianone derivatives. youtube.com The development of functionalized 1,3-dipyrrolyl-1,3-diketone difluoroboron complexes highlights the interest in creating novel building blocks for various applications. rsc.org There is a growing interest in the synthesis of complex molecules and the development of new catalysts to streamline these processes. miragenews.com The application of computational chemistry can aid in understanding the reactivity of the thianone ring and in designing new synthetic targets with desired properties. Furthermore, the exploration of thianones as "bioisosteres" for other heterocyclic systems in medicinal chemistry is a trend that could lead to the discovery of new bioactive compounds.

Future Perspectives for the Comprehensive Investigation of this compound

The future investigation of this compound holds considerable promise. A primary focus should be the development of a scalable and efficient synthesis to make the compound more accessible for further studies. A thorough exploration of its reactivity, including the ring-opening of the thianone and reactions at the hydroxyl and phenyl groups, will be crucial for unlocking its synthetic potential.

Systematic studies into its application in polymer chemistry could lead to the development of new materials with unique properties. In the realm of catalysis, the synthesis and screening of a library of metal complexes with this compound-derived ligands could reveal novel catalytic activities. Furthermore, preliminary biological screening of this compound and its derivatives could uncover potential therapeutic applications, a common trajectory for novel heterocyclic compounds. researchgate.net A comprehensive investigation, combining synthetic chemistry, materials science, catalysis, and biological evaluation, will be necessary to fully realize the potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-4-phenylthian-2-one, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under nitrogen protection, with DIPEA (N,N-diisopropylethylamine) as a base in DMF solvent . Validate reaction efficiency via thin-layer chromatography (TLC) and quantitative NMR to confirm product formation and purity. Cross-reference synthetic protocols with databases like SciFinder or Reaxys to ensure alignment with established methods .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm molecular structure and mass spectrometry (MS) for molecular weight validation . Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection. For reproducibility, adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectral data in repositories like Chemotion or RADAR4Chem .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR, MS) for this compound be resolved?

- Methodological Answer :

- Error Analysis : Quantify instrument-specific uncertainties (e.g., NMR calibration drift) by repeating measurements under controlled conditions .

- Triangulation : Compare data across multiple techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for crystal structure) to resolve ambiguities .

- Peer Validation : Share datasets with collaborators for independent verification, a practice emphasized in high-quality research workflows .

Q. What strategies are effective in optimizing reaction yields for derivatives of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Computational Modeling : Use tools like Gaussian or ORCA to simulate reaction pathways and predict energetically favorable intermediates .

- Literature Mining : Leverage Reaxys to identify analogous reactions and adapt their optimized conditions .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates using software like MOE or Schrödinger .

- Validation : Compare computational predictions with experimental results for iterative model refinement .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

- Methodological Answer :

- Data Documentation : Include raw data (e.g., NMR FID files, HPLC chromatograms) in appendices or supplementary materials .

- Standardized Protocols : Adopt IUPAC guidelines for reporting experimental details (e.g., solvent grades, instrument settings) .

- Open Science : Publish datasets in FAIR-aligned repositories and use electronic lab notebooks (ELNs) like Chemotion for real-time data tracking .

Data Presentation and Analysis

Q. How should researchers handle large datasets from studies on this compound?

- Methodological Answer :

- Raw Data : Store in appendices; include processed data (e.g., integrated NMR peaks, MS fragmentation patterns) in the main text .

- Visualization : Use software like MestReNova for NMR analysis and OriginLab for kinetic plots. Ensure all figures include error bars and statistical significance indicators .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.